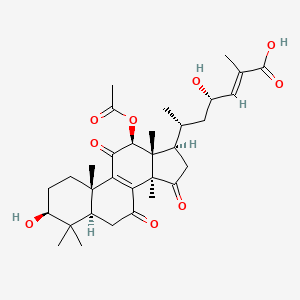
12|A-Acetoxyganoderic Acid |E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12|A-Acetoxyganoderic Acid |E is a triterpenoid compound derived from Ganoderma lucidum, commonly known as Reishi mushroom. This compound is part of a larger group of ganoderic acids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12|A-Acetoxyganoderic Acid |E typically involves the extraction of ganoderic acids from Ganoderma lucidum, followed by acetylation. The extraction process often uses solvents like ethanol or methanol under reflux conditions. The acetylation step involves reacting the extracted ganoderic acid with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar extraction and acetylation processes but on a larger scale. Advanced techniques like supercritical fluid extraction (SFE) may be employed to enhance yield and purity. The acetylation process is optimized for large-scale production by using continuous flow reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 12|A-Acetoxyganoderic Acid |E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, altering its biological properties.
Substitution: Substitution reactions, particularly at the acetoxy group, can lead to the formation of new compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing novel triterpenoid derivatives with enhanced biological activities.
Biology: Research has shown its potential in modulating immune responses and inhibiting the growth of certain cancer cells.
Medicine: It is being investigated for its anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Industry: Its antioxidant properties make it useful in the formulation of health supplements and cosmetics.
Mécanisme D'action
The mechanism of action of 12|A-Acetoxyganoderic Acid |E involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases.
Comparaison Avec Des Composés Similaires
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
Comparison: 12|A-Acetoxyganoderic Acid |E stands out due to its acetoxy group, which enhances its biological activity compared to other ganoderic acids. This modification improves its solubility and bioavailability, making it more effective in various applications.
Propriétés
Formule moléculaire |
C32H44O9 |
|---|---|
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
(E,4S,6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h12,15,18-19,21-22,27,34,36H,9-11,13-14H2,1-8H3,(H,39,40)/b16-12+/t15-,18+,19-,21+,22+,27-,30+,31+,32+/m1/s1 |
Clé InChI |
BKJXUOMYUFTMPD-BQZQCQLOSA-N |
SMILES isomérique |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
SMILES canonique |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


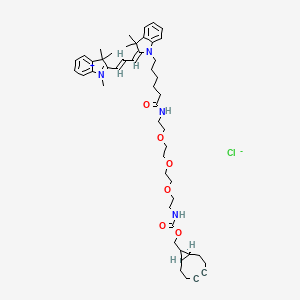
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)

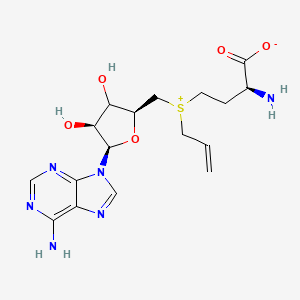
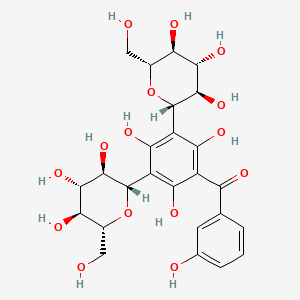
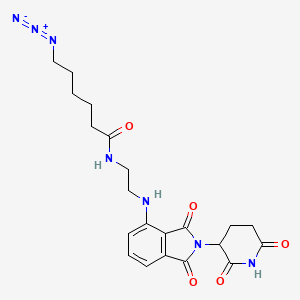

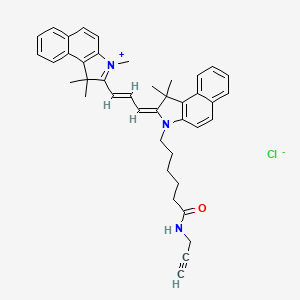
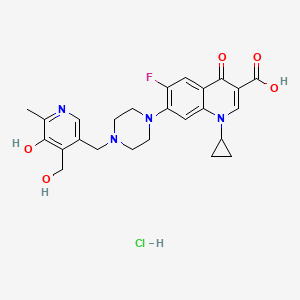
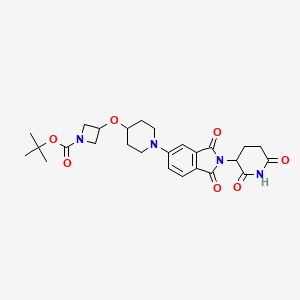
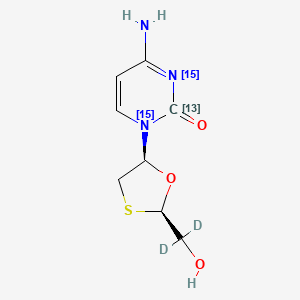
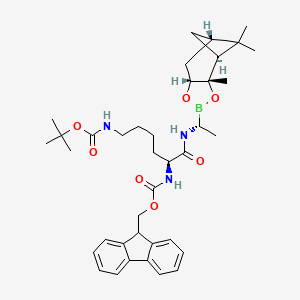
![6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
